1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-10-2-3-14(18)11-19-16-8-9-17-19/h4-9,14H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJSIVWKHUZJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets, includingacetylcholinesterase and carbonic anhydrase-II . These enzymes play crucial roles in neurodegeneration and various other physiological processes, respectively.
Biochemical Analysis
Biochemical Properties
Related compounds, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against certain cancer cell lines. These compounds interact with various enzymes and proteins within the cell, leading to changes in cellular function.
Cellular Effects
In vitro studies have indicated that some 1,2,4-triazole benzoic acid hybrids, which are structurally similar to 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one, can inhibit the proliferation of certain cancer cells by inducing apoptosis. These compounds have been shown to have very weak cytotoxic effects toward normal cells compared with doxorubicin.
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Related compounds have been shown to be thermally stable, with decomposition onset temperatures ranging from 147–228 °C.
Biological Activity
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.
The molecular formula of the compound is with a molecular weight of 334.39 g/mol. It is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 334.39 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in water |
Anticancer Properties
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, related 1,2,4-triazole derivatives have shown potent cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells by inducing apoptosis through mitochondrial pathways .
Key Findings:
- Mechanism of Action: The compound may inhibit cell proliferation by affecting cell cycle progression and inducing apoptotic pathways. This is supported by studies showing that triazole derivatives can alter gene expression related to apoptosis.
Antimicrobial Activity
Research indicates that triazole-containing compounds can possess antimicrobial properties. In particular, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Case Study:
A study involving a series of triazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural components of this compound could similarly enhance its antimicrobial efficacy .
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Inhibition: Related compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic effects in neurological disorders .
- Gene Expression Modulation: These compounds can influence the expression of genes involved in cell survival and apoptosis. For example, they may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study highlighted the effectiveness of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone derivatives in targeting human liver cancer cells through molecular docking and biological evaluations .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Related triazole compounds have demonstrated the ability to interact with various enzymes, which is crucial in the development of drugs targeting specific pathways in cancer and infectious diseases. This interaction may involve binding to active sites or altering enzyme conformation, thereby inhibiting their activity.
Antimicrobial Properties
There is emerging evidence suggesting that triazole derivatives possess antimicrobial activity. The ability of this compound to inhibit bacterial growth opens avenues for its application in treating infections caused by resistant strains of bacteria.
Case Study 1: Antitumor Activity Assessment
A comprehensive study conducted on a series of triazole-containing compounds demonstrated their efficacy against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer potency. The study employed molecular docking techniques to predict interactions with target proteins involved in cancer cell survival .
Case Study 2: Synthesis and Biological Evaluation
In another investigation, researchers synthesized novel sulfonamide derivatives incorporating triazole rings and evaluated their biological activities. The findings revealed that certain derivatives exhibited remarkable anti-proliferative effects against liver cancer cells, further validating the therapeutic potential of this class of compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Pyrrolidine Derivatives
1-{(2S)-2-[5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]pyrrolidin-1-yl}ethan-1-one (Compound P930-5589)
- Structural Differences : Replaces 2H-1,2,3-triazole with a 4H-1,2,4-triazole and lacks the sulfonyl group.
- Properties :
- Lower lipophilicity (logP = 1.0593 vs. estimated ~2.5 for the target compound).
- Reduced polar surface area (51.199 Ų vs. ~60–70 Ų for sulfonyl-containing analogs).
- Applications : Likely optimized for CNS penetration due to moderate logP and hydrogen-bonding capacity .
1-(3-{[4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one (Compound P936-3601)
- Structural Differences: Features a 4H-1,2,4-triazole with a cyclopropylmethyl substituent and a methoxyphenyl ethanone.
- Properties: Higher lipophilicity (logP = 2.3675) due to the methoxy and cyclopropyl groups.
- Applications : The methoxy group may enhance metabolic stability compared to sulfonyl-containing analogs .
Sulfonyl-Containing Analogs
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119)
- Structural Differences : Replaces triazole with a hydroxymethyl-pyrrolidine and lacks sulfonylation.
- Properties :
- Lower molecular weight (MW = 261.3 vs. ~380–400 for the target compound).
- Higher solubility (logSw = −1.85 vs. estimated −3.0 for sulfonyl analogs).
- Synthesis: Synthesized via condensation of 4-acetylbenzaldehyde and L-prolinol, highlighting scalable routes for pyrrolidine-ethanone frameworks .
1-{4-[4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl]piperazin-1-yl}ethan-1-one (m6)
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Key References |
|---|---|---|---|---|
| 1 | SOCl₂, catalytic DMF | Toluene | 80°C | |
| 2 | Pyrrolidine derivative, K₂CO₃ | DMF | Reflux | |
| 3 | Acetyl chloride, AlCl₃ | DCM | 0–25°C |
Critical Considerations:
- Purification : Column chromatography or recrystallization (methanol/water) is essential to isolate the product .
- Yield Optimization : Adjusting solvent polarity and reaction time minimizes side reactions like over-sulfonylation .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., triazole protons at δ 7.8–8.2 ppm, acetyl group at ~2.6 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode; compare calculated vs. observed m/z as in ) .
- X-ray Crystallography :
Q. Table 2: Crystallographic Parameters (Example)
| Parameter | Value | Software Used |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| R-factor | <0.05 | WinGX |
| CCDC Deposition No. | To be assigned | - |
Advanced: How can researchers address low yields in sulfonylation or coupling steps?
Methodological Answer:
- Solvent Optimization : Switch from DMF to dioxane for better nucleophilicity in sulfonylation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition during acylation .
- Mechanistic Analysis : Use LC-MS to identify intermediates or byproducts (e.g., unreacted sulfonyl chloride).
Advanced: How to resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Data Cross-Validation :
- Compare X-ray results with DFT-calculated bond lengths/angles (e.g., using Gaussian 16).
- Reconcile NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
- Refinement Protocols :
- Experimental Reproducibility : Repeat crystallizations under varying conditions (e.g., solvent mixtures) .
Advanced: What strategies are recommended for pharmacological profiling of this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity.
- Structural Analogues : Compare with triazole-containing drugs (e.g., antifungal agents) to infer mechanism .
Advanced: How to design computational models for reactivity or binding affinity predictions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to predict binding modes.
- MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes (≥100 ns trajectories).
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors .
Advanced: What experimental design principles mitigate variability in biological assays?
Methodological Answer:
- Sample Stabilization : Store compounds at –20°C in anhydrous DMSO to prevent degradation .
- Positive/Negative Controls : Include reference inhibitors (e.g., ketoconazole for CYP assays).
- Statistical Power : Use ≥3 biological replicates and ANOVA for significance testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
